

Application Notes and Protocols for MEN11467 in Bronchoconstriction Research

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Compound of Interest

Compound Name: MEN11467

Cat. No.: B1663828

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Introduction

MEN11467 is a potent and highly selective peptidomimetic antagonist of the tachykinin NK1 receptor.[1][2][3] Tachykinins, such as Substance P (SP), are neuropeptides implicated in the pathophysiology of asthma and other inflammatory airway diseases by mediating neurogenic inflammation.[4][5] **MEN11467**'s high affinity and selectivity for the NK1 receptor make it a valuable pharmacological tool for investigating the role of this specific receptor in biological processes, including bronchoconstriction.[1][2] Unlike dual NK1/NK2 receptor antagonists, **MEN11467** allows for the specific interrogation of the NK1 signaling pathway.[1][2][6]

Mechanism of Action

MEN11467 functions as a non-competitive, insurmountable antagonist at the tachykinin NK1 receptor.[1][3] It potently inhibits the binding of Substance P to NK1 receptors.[1][2] This antagonism is highly specific, with negligible effects on NK2 and NK3 receptors.[1][2][3] By blocking the NK1 receptor, **MEN11467** effectively inhibits the downstream signaling cascade that leads to physiological responses such as smooth muscle contraction in the airways, which contributes to bronchoconstriction.

Data Presentation

In Vitro Receptor Binding Affinity

The binding affinity of **MEN11467** for the human tachykinin NK1 receptor was determined using radioligand binding assays.

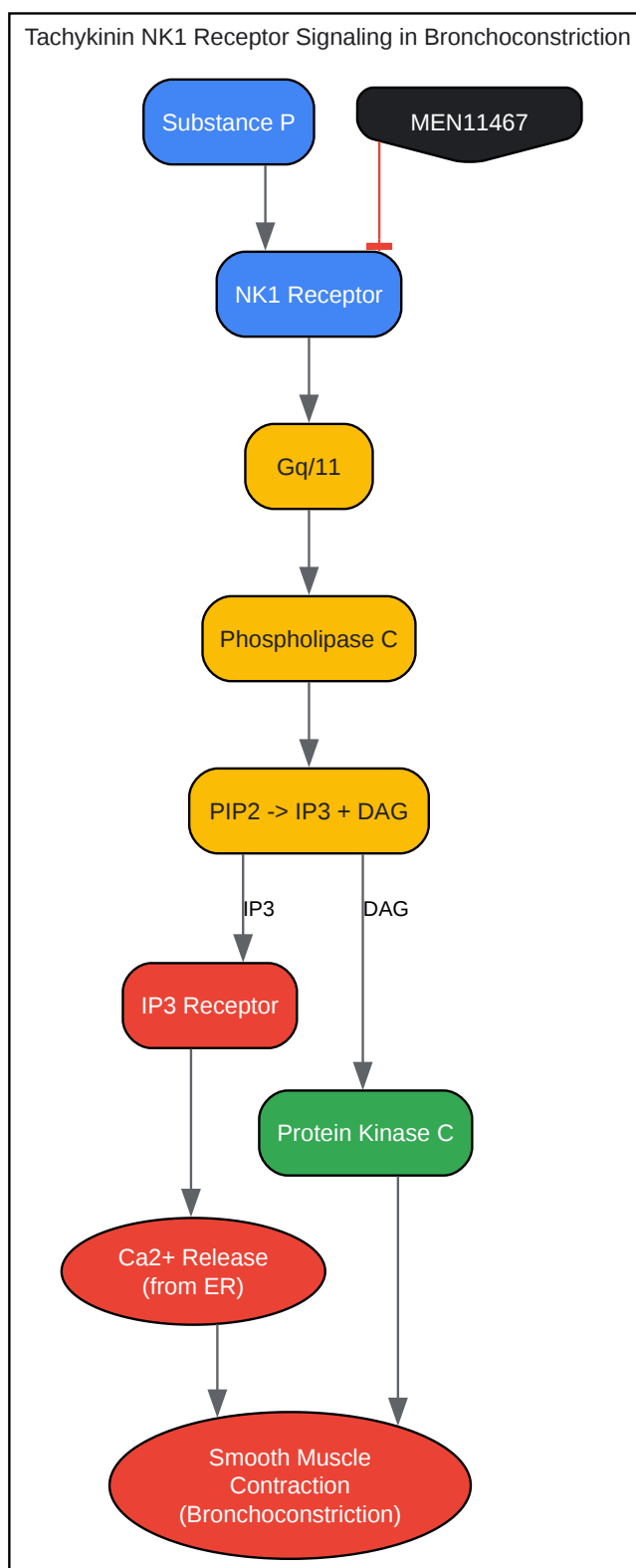
Compound	Receptor	Cell Line	pKi	Reference
MEN11467	Tachykinin NK1	IM9	9.4 ± 0.1	[1] [2]
MEN11467	Tachykinin NK2	-	<6	[1] [2]
MEN11467	Tachykinin NK3	-	<6	[1] [2]

In Vivo Efficacy in Guinea Pig Model of Bronchoconstriction

MEN11467 has demonstrated dose-dependent antagonism of bronchoconstriction induced by a selective NK1 receptor agonist in anesthetized guinea pigs.[\[1\]](#)[\[2\]](#)[\[3\]](#)

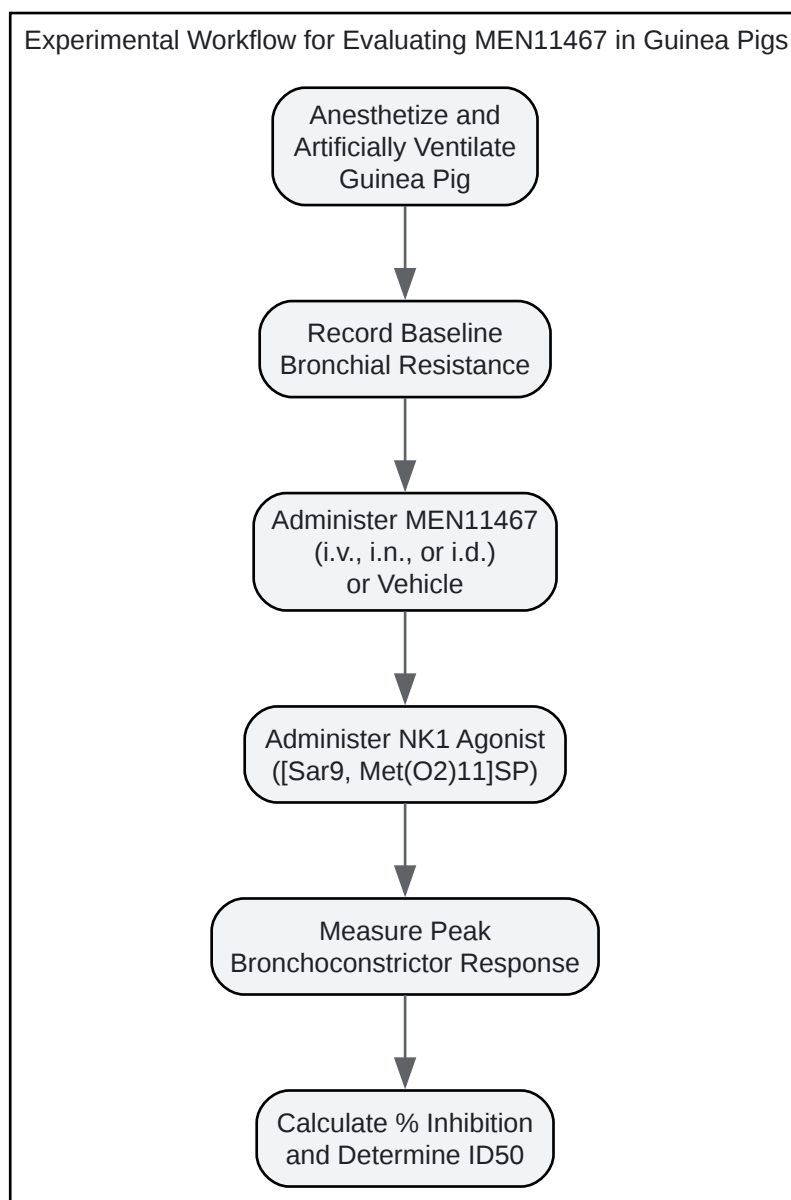
Administration Route	ID50 (µg/kg)	Agonist Used	Reference
Intravenous	29 ± 5	[Sar9, Met(O2)11]SP	[1] [2] [3]
Intranasal	31 ± 12	[Sar9, Met(O2)11]SP	[1] [2] [3]
Intraduodenal	670 ± 270	[Sar9, Met(O2)11]SP	[1] [2] [3]

Signaling Pathways and Experimental Workflows



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Caption: Tachykinin NK1 Receptor Signaling Pathway in Bronchoconstriction.



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Caption: In Vivo Evaluation of **MEN11467** on Bronchoconstriction.

Experimental Protocols

Radioligand Binding Assay for NK1 Receptor Affinity

Objective: To determine the binding affinity (K_i) of **MEN11467** for the human tachykinin NK1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

- Cell Membranes: Membranes prepared from IM9 human lymphoblastoid cells, which endogenously express the NK1 receptor.
- Radioligand: [3H]-Substance P.
- Test Compound: **MEN11467**.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 μM phosphoramidon, 4 μg/ml chymostatin, and 0.1% BSA.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Non-specific Binding Control: High concentration of unlabeled Substance P (e.g., 1 μM).
- Scintillation Cocktail.
- Glass fiber filters (GF/B), pre-treated with 0.5% polyethylenimine (PEI).
- 96-well microplates.
- Filtration apparatus and liquid scintillation counter.

Procedure:

- Membrane Preparation: Thaw the IM9 cell membranes on ice and dilute to a final protein concentration of 10-20 μg/well in the assay buffer.
- Assay Setup: In a 96-well plate, add the following in triplicate:
 - Total Binding: 25 μL of [3H]-Substance P and 50 μL of assay buffer.
 - Non-specific Binding: 25 μL of [3H]-Substance P and 50 μL of unlabeled Substance P.
 - Competitive Binding: 25 μL of [3H]-Substance P and 50 μL of varying concentrations of **MEN11467**.

- Reaction Initiation: Add 150 μ L of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 225 μ L.
- Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
- Termination of Reaction: Terminate the assay by rapid filtration through the pre-treated glass fiber filters using a cell harvester.
- Washing: Wash the filters three times with 200 μ L of ice-cold wash buffer to remove unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting the non-specific binding from the total binding.
 - Determine the concentration of **MEN11467** that inhibits 50% of the specific binding of the radioligand (IC₅₀) by non-linear regression analysis of the competition binding data.
 - Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

In Vivo Antagonism of NK1 Agonist-Induced Bronchoconstriction in Guinea Pigs

Objective: To evaluate the in vivo potency (ID₅₀) of **MEN11467** in antagonizing bronchoconstriction induced by a selective NK1 receptor agonist.

Materials:

- Animals: Male Dunkin-Hartley guinea pigs (350-450 g).
- Anesthetic: Urethane or a similar suitable anesthetic.
- NK1 Receptor Agonist: [Sar9, Met(O₂)¹¹]SP.

- Test Compound: **MEN11467**.
- Vehicle Control: Saline or appropriate vehicle for **MEN11467** administration.
- Tracheostomy tube, ventilator, and pneumotachograph or similar device for measuring airway resistance.
- Intravenous, intranasal, or intraduodenal administration equipment.

Procedure:

- Animal Preparation:
 - Anesthetize the guinea pigs according to an approved institutional animal care and use committee protocol.
 - Perform a tracheostomy and connect the animal to a small animal ventilator.
 - Monitor and record respiratory parameters, including bronchial resistance, throughout the experiment.
- Baseline Measurement: Establish a stable baseline of bronchial resistance.
- Compound Administration:
 - Administer **MEN11467** or vehicle via the desired route (intravenous, intranasal, or intraduodenal) at various doses to different groups of animals.
 - Allow for a sufficient pre-treatment time for the compound to distribute and exert its effect (e.g., 5-15 minutes).
- Bronchoconstriction Induction:
 - Administer a standardized dose of the NK1 receptor agonist, [Sar9, Met(O2)11]SP, intravenously to induce bronchoconstriction.
- Measurement of Bronchoconstriction:

- Record the peak increase in bronchial resistance following the administration of the agonist.
- Data Analysis:
 - Calculate the percentage inhibition of the agonist-induced bronchoconstriction for each dose of **MEN11467** compared to the vehicle control group.
 - Determine the dose of **MEN11467** that causes a 50% inhibition of the bronchoconstrictor response (ID50) by plotting the percentage inhibition against the log dose of **MEN11467** and performing a non-linear regression analysis.
- Specificity Control: In a separate group of animals, assess whether **MEN11467** affects bronchoconstriction induced by a non-tachykinin agonist, such as methacholine, to confirm its selectivity.^[1]

Conclusion

MEN11467 is a powerful research tool for elucidating the specific role of the tachykinin NK1 receptor in bronchoconstriction and other physiological and pathophysiological processes. Its high selectivity allows for precise investigation of NK1-mediated pathways without the confounding effects of interacting with other tachykinin receptors. The protocols outlined above provide a framework for characterizing the in vitro and in vivo pharmacological properties of **MEN11467** and similar compounds in the context of respiratory research.

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